D-Glucosamine
説明
Structure
3D Structure
特性
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-IVMDWMLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha and beta forms are solids; [Merck Index], Solid | |
| Record name | Glucosamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14412 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
330 mg/mL | |
| Record name | Glucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000009 [mmHg] | |
| Record name | Glucosamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14412 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3416-24-8 | |
| Record name | Glucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucose, 2-amino-2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glucosamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCOSAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 °C | |
| Record name | Glucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUCOSAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Synthetic Routes and Reaction Conditions: Glucosamine can be synthesized through various methods, including chemical extraction and microbial fermentation. The traditional method involves the hydrolysis of chitin, a polysaccharide found in the exoskeletons of shellfish, using strong acids such as hydrochloric acid at high temperatures . This process yields glucosamine hydrochloride, which can be further purified.
Industrial Production Methods: In industrial settings, glucosamine is often produced through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Aspergillus niger, to convert glucose into glucosamine. Enzymatic catalysis using chitinolytic enzymes is another approach, where chitin is directly hydrolyzed to produce glucosamine .
化学反応の分析
反応の種類: グルコサミンは、酸化、還元、置換など、様々な化学反応を起こします。例えば、グルコサミン酸に酸化されるか、グルコサミニトールに還元される場合があります。 置換反応は、ヒドロキシル基をアセチル化してN-アセチルグルコサミンを形成するなどの他の官能基に置き換える反応です .
一般的な試薬と条件:
酸化: 一般的な酸化剤には、硝酸や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アセチル化反応には、無水酢酸が一般的に使用されます。
主要な生成物:
酸化: グルコサミン酸
還元: グルコサミニトール
置換: N-アセチルグルコサミン
4. 科学研究の応用
グルコサミンは、化学、生物学、医学、産業などの分野における科学研究において、幅広い用途があります。 医学では、軟骨の健康を促進し、炎症を抑制することで、変形性関節症の症状を軽減する可能性があるため、広く研究されています . 化学では、グルコサミンは、様々なグリコサミノグリカンや糖タンパク質を合成するための前駆体として使用されています。 食品や化粧品業界では、保湿効果や抗炎症効果があることから利用されています .
科学的研究の応用
Osteoarthritis Treatment
Glucosamine is primarily used to manage symptoms of osteoarthritis. Several clinical trials have demonstrated its efficacy:
- Symptomatic Relief : A meta-analysis indicated that glucosamine sulfate significantly reduces pain and improves function in individuals with knee or hip osteoarthritis compared to placebo .
- Structural Benefits : Research has shown that glucosamine can slow the progression of joint space narrowing in osteoarthritis patients, suggesting a potential disease-modifying effect .
Preventive Applications
Recent studies suggest glucosamine may also play a role in the primary prevention of osteoarthritis:
- A study involving young athletes showed that glucosamine supplementation effectively normalized biomarkers associated with cartilage degradation after three months .
Efficacy in Clinical Trials
- In a trial comparing glucosamine sulfate to placebo and acetaminophen, glucosamine demonstrated significant improvements in the Lequesne Algo-Functional Index, a measure of joint function .
- Another study highlighted that athletes receiving glucosamine showed decreased levels of type II collagen degradation markers compared to those on placebo .
Safety Concerns
While generally considered safe, glucosamine has been associated with hepatotoxicity in rare cases:
- A case report detailed a patient who developed liver damage linked to glucosamine-chondroitin supplements. Symptoms improved significantly after discontinuation of the supplement .
Comparative Efficacy
The following table summarizes key findings from various studies on glucosamine's efficacy compared to other treatments:
作用機序
グルコサミンの作用機序は、軟骨の必須成分であるグリコサミノグリカンに対する前駆体としての役割に関係しています。これらの高分子を合成するために必要な構成要素を提供することにより、グルコサミンは軟骨の構造的完全性を維持するのに役立ちます。 さらに、グルコサミンは、プロスタグランジンやサイトカインなどの炎症性分子の産生を抑制することにより、抗炎症効果を示します . また、軟骨代謝において役割を果たす細胞外シグナル制御キナーゼ経路など、様々なシグナル伝達経路にも影響を与えます .
類似化合物との比較
Key Findings :
- In vitro, glucosamine and chondroitin sulfate regulate overlapping pathways (e.g., NF-κB) but target different proteins, such as GRP78 (glucosamine) and collagenases (chondroitin) .
- A 2022 study confirmed bioequivalence between biofermented and chitosan-derived glucosamine, enabling interchangeable use without altering efficacy claims .
Glucosamine vs. NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) are first-line OA therapies but carry cardiovascular and gastrointestinal risks. Glucosamine offers a safer alternative with slower onset:
Key Findings :
- Glucosamine sulfate (Rotta preparation) demonstrated comparable efficacy to NSAIDs in pain relief in 4 RCTs, with superior safety .
- NSAIDs remain preferred for acute pain, while glucosamine is suitable for long-term management .
Glucosamine Formulations: Sulfate vs. Hydrochloride
Formulation impacts bioavailability and efficacy:
Key Findings :
- Glucosamine sulfate’s efficacy is formulation-dependent, with Rotta-branded products showing consistent benefits .
- Potassium and sodium salts of glucosamine sulfate are clinically interchangeable .
Glucosamine vs. Emerging Supplements
- N-Acetylglucosamine : Less studied but shows anti-inflammatory effects in IBD and migraines .
- Glutamine : Shares glycosylation pathways but lacks chondroprotective effects .
Controversies and Limitations
生物活性
Glucosamine is a naturally occurring amino sugar that plays a critical role in the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage and synovial fluid. Its biological activity has been extensively studied, particularly in the context of osteoarthritis (OA), inflammation, and metabolic health. This article explores the multifaceted biological effects of glucosamine, supported by recent research findings, case studies, and data tables.
1. Cartilage Protection and Anabolic Effects
Glucosamine is primarily recognized for its anabolic effects on cartilage. It serves as a substrate for the synthesis of GAGs, including hyaluronic acid (HA) and proteoglycans, which are vital for maintaining cartilage integrity. Studies have shown that glucosamine can:
- Inhibit Catabolic Enzymes: Glucosamine has been demonstrated to inhibit matrix metalloproteinases (MMPs) and aggrecanases, enzymes responsible for cartilage degradation. For instance, it significantly reduces the expression of aggrecanase-2 in chondrocytes exposed to inflammatory cytokines like IL-1β .
- Enhance Chondrocyte Function: In human chondrocytes, glucosamine promotes the production of HA and modulates signal transduction pathways involved in inflammation and oxidative stress .
2. Anti-inflammatory Properties
Glucosamine exhibits anti-inflammatory effects by modulating various signaling pathways. It has been shown to:
- Inhibit NF-κB Signaling: This pathway is crucial for the expression of pro-inflammatory cytokines. Glucosamine's ability to prevent the demethylation of CpG sites in the IL-1β promoter leads to reduced IL-1β expression, thereby mitigating inflammation .
- Reduce Oxidative Stress: Research indicates that glucosamine can lower reactive oxygen species (ROS) levels in chondrocytes, enhancing their antioxidant defenses .
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of glucosamine in managing OA symptoms and improving joint health.
Table 1: Summary of Clinical Studies on Glucosamine
Case Studies
Several case studies provide further insights into glucosamine's biological activity:
- A study involving patients with knee OA found that those taking glucosamine reported a higher percentage of pain relief compared to placebo groups (64% vs. 60%) after a treatment period .
- Long-term glucosamine use was linked to a significantly lower risk of cardiovascular diseases and Type 2 Diabetes, highlighting its broader metabolic benefits beyond joint health .
Comparative Analysis with Other Compounds
Glucosamine is often compared with other supplements like chondroitin sulfate regarding their effects on joint health.
Table 2: Comparative Efficacy of Glucosamine vs. Chondroitin
| Compound | Efficacy on Joint Pain | Structural Efficacy | Safety Profile |
|---|---|---|---|
| Glucosamine | Significant | High | Excellent |
| Chondroitin | Moderate | Moderate | Excellent |
Q & A
Q. What molecular mechanisms underlie glucosamine’s inhibitory effects on cancer cell proliferation?
Glucosamine inhibits G1/S cell cycle progression by suppressing cyclin E and Skp2 expression, key regulators of the cell cycle. This involves reducing phosphorylation of cyclin E (Thr62) and p27Kip1 (Thr187), which stabilizes these proteins and prevents degradation, leading to G1-phase arrest. Flow cytometry and Western blotting are critical for validating these mechanisms .
Q. How can researchers optimize spectrophotometric methods for quantifying glucosamine in pharmaceutical formulations?
A Quality-by-Design (QbD) approach is recommended, focusing on derivatization with agents like o-phthalaldehyde. Critical parameters include pH (10.5), reaction time (10.7 minutes), and reagent volumes. Fractional factorial and response surface methodology (RSM) designs help identify optimal conditions and define the method’s design space .
Q. What pharmacokinetic challenges arise when studying oral glucosamine absorption in humans?
Baseline serum glucosamine levels are often undetectable (<0.5 mmol/L) in fasted subjects. Post-ingestion detection requires sensitive assays (e.g., HPLC with derivatization). Variability in absorption due to factors like BMI or prior glucosamine use necessitates stratified randomization in clinical trials .
Q. How do different glucosamine formulations (e.g., sulfate vs. hydrochloride) impact study outcomes?
The Rotta preparation (glucosamine sulfate) has shown statistically significant pain reduction in osteoarthritis (OA) trials, whereas non-Rotta formulations often fail to demonstrate efficacy. Researchers must standardize formulations and disclose excipients to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in glucosamine’s clinical efficacy across osteoarthritis trials?
Meta-analyses reveal heterogeneity due to formulation differences (Rotta vs. non-Rotta) and trial design flaws (e.g., inadequate allocation concealment). A stratified analysis separating Rotta preparations shows SMD -1.31 for pain improvement, while non-Rotta studies lack significance (SMD -0.15). Sensitivity analyses and adherence to CONSORT guidelines are critical .
Q. What experimental strategies can elucidate glucosamine’s potential role in cardiovascular disease (CVD) risk reduction?
Observational data suggest glucosamine may lower CVD risk by modulating inflammatory pathways (e.g., NF-κB). Prospective cohorts should integrate glycobiology assays (e.g., hexosamine biosynthetic pathway markers) with CVD endpoints. UK Biobank-style large-scale studies are needed to validate these associations .
Q. How can in vitro models be improved to study glucosamine’s effects on joint tissue regeneration?
Co-culture systems incorporating chondrocytes, synovial cells, and immune cells better mimic the joint microenvironment. Metrics like glycosaminoglycan (GAG) synthesis, collagen type II expression, and IL-6/IL-1β levels should be quantified using ELISA and qPCR. 3D bioprinted cartilage scaffolds add physiological relevance .
Q. What methodological gaps exist in evaluating glucosamine for chronic low back pain (LBP) associated with spinal osteoarthritis?
Existing trials suffer from small sample sizes, high placebo effects (~60%), and inconsistent outcome measures (e.g., Oswestry Disability Index). Future studies should use MRI-confirmed spinal OA cohorts, longer follow-ups (>12 months), and standardized glucosamine doses (1500 mg/day) .
Methodological Considerations
Q. How to design a robust RCT for glucosamine’s therapeutic applications?
- Blinding: Double-blinding is essential; single-blind designs risk bias due to placebo effects .
- Outcome Measures: Use validated tools (WOMAC, Lequesne Index) and structural endpoints (e.g., joint space narrowing via radiography) .
- Sample Size: Power calculations must account for high placebo response rates (≥30%) .
Q. What statistical approaches resolve glucosamine’s conflicting preclinical vs. clinical data?
Bayesian meta-analysis can weigh evidence quality (e.g., Rotta trials vs. others). For preclinical data, multivariate regression models adjusting for cell line specificity (e.g., A549 vs. H446 lung cancer cells) clarify mechanism-context relationships .
Emerging Research Directions
- Glycobiology: Investigate glucosamine’s role in O-GlcNAcylation, a post-translational modification linked to insulin resistance and inflammation .
- Drug Combinations: Synergistic effects with chondroitin or UC-II collagen require factorial trial designs .
- Long-Term Safety: Population-based pharmacovigilance studies to assess rare adverse events (e.g., dermatological reactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
